

analytical methods for characterizing NH-bis(PEG1-azide) conjugates

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Compound of Interest

Compound Name: NH-bis(PEG1-azide)

Cat. No.: B609554

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Application Note & Protocol

Topic: Comprehensive Analytical Methods for the Characterization of **NH-bis(PEG1-azide)** Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals

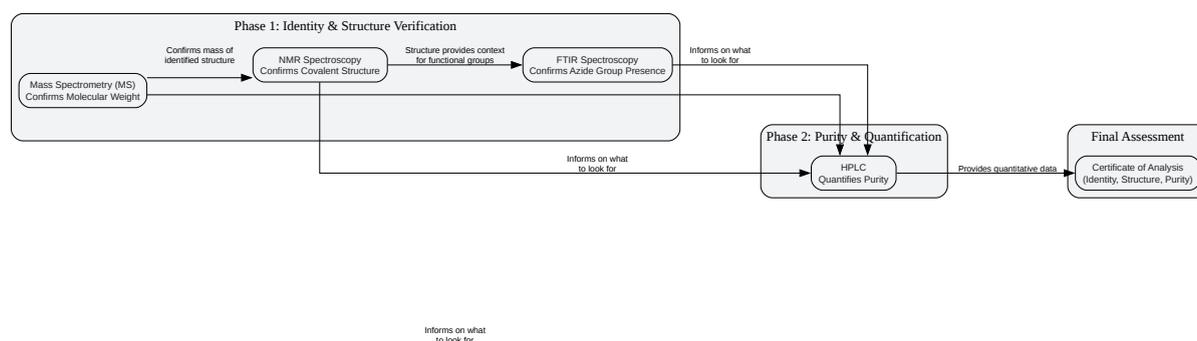
Abstract

NH-bis(PEG1-azide) is a bifunctional, non-cleavable linker increasingly utilized in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure, featuring a central secondary amine and two terminal azide groups on short polyethylene glycol (PEG) chains, offers a versatile platform for covalently linking two different molecular entities.[3][4] The precise chemical structure, purity, and integrity of this linker are paramount as they directly influence the efficacy, safety, and reproducibility of the final therapeutic or research agent. This document provides a comprehensive guide to the essential analytical techniques required for the robust characterization of **NH-bis(PEG1-azide)**, ensuring its quality and suitability for downstream applications.

The Rationale for a Multi-Technique Characterization Approach

No single analytical method can fully elucidate the identity, structure, and purity of a complex molecule like **NH-bis(PEG1-azide)**.^[5] A successful characterization relies on the synergistic application of multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule. This integrated approach is a self-validating system, where the results from one technique corroborate the findings of another.

The core analytical workflow involves a logical progression from confirming the basic molecular identity to elucidating its detailed structure and finally quantifying its purity.



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Caption: Core analytical workflow for **NH-bis(PEG1-azide)** characterization.

Mass Spectrometry (MS): The First Step in Identity Confirmation

Expertise & Experience: Mass spectrometry is the foundational technique for chemical characterization. Its primary role is to measure the mass-to-charge ratio (m/z) of ions, which directly provides the molecular weight of the compound. For a molecule with a defined structure like **NH-bis(PEG1-azide)**, an accurate mass measurement is the most direct confirmation of its chemical identity. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which minimizes fragmentation and typically produces intact molecular ions.[6]

Trustworthiness: The protocol is self-validating by comparing the experimentally observed mass with the theoretically calculated mass. The high resolution of modern mass spectrometers allows for mass determination with high accuracy (typically within 5 ppm), providing strong evidence for the elemental composition.

Table 1: Theoretical Molecular Data for NH-bis(PEG1-azide)

Parameter	Value	Source
Chemical Formula	$C_8H_{17}N_7O_2$	[7]
Exact Molecular Weight	243.1444 g/mol	[7]
Expected Ion Adducts		
[M+H] ⁺	244.1522 m/z	Calculated
[M+Na] ⁺	266.1341 m/z	Calculated
[M+K] ⁺	282.0081 m/z	Calculated

Experimental Protocol: ESI-MS Analysis

- Sample Preparation:
 - Accurately weigh ~1 mg of the **NH-bis(PEG1-azide)** sample.

- Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation to form the $[M+H]^+$ ion.
- Instrument Setup (Typical ESI-MS Parameters):
 - Ionization Mode: Positive Ion Electrospray (ESI+)
 - Capillary Voltage: 3.5 – 4.5 kV
 - Drying Gas (N_2): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
 - Nebulizer Pressure: 30-50 psi
 - Mass Range: Scan from m/z 100 to 500 to ensure capture of the expected ions and potential low-mass impurities.
- Data Acquisition and Analysis:
 - Inject the sample into the mass spectrometer via direct infusion or through an LC system.
 - Acquire the mass spectrum.
 - Identify the peaks corresponding to the expected ion adducts (e.g., $[M+H]^+$, $[M+Na]^+$).
 - Compare the measured m/z value with the theoretical value. The difference should be minimal (<5 ppm for high-resolution MS) to confirm the identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: While MS confirms the correct mass, NMR spectroscopy confirms the specific arrangement of atoms—the covalent structure. It is indispensable for verifying that the PEG chains, the central amine, and the terminal azides are correctly connected. Both 1H NMR (proton) and ^{13}C NMR (carbon-13) are required for a complete structural assignment. For PEG-

containing molecules, it's crucial to correctly assign the large signal from the repeating ethylene glycol units.[8][9]

Trustworthiness: The chemical shift, splitting pattern (multiplicity), and integration (relative number of protons) in a ^1H NMR spectrum provide a unique fingerprint of the molecule. Cross-validation with the ^{13}C NMR spectrum, which shows a peak for each unique carbon environment, provides an unambiguous confirmation of the molecular backbone.

Table 2: Expected NMR Chemical Shifts for NH-bis(PEG1-azide)

(Note: Shifts are approximate and can vary based on solvent and concentration. Referenced against typical values for similar structures.)

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)	Rationale
$-\text{CH}_2-\text{N}_3$	~3.4 - 3.5	~50 - 51	Protons and carbon adjacent to the electron-withdrawing azide group are shifted downfield.[10][11]
$\text{O}-\text{CH}_2-\text{CH}_2-\text{N}_3$	~3.7 - 3.8	~70 - 71	Standard chemical shift for protons and carbons in a PEG-like ether environment.
$\text{NH}-\text{CH}_2-\text{CH}_2-\text{O}$	~2.8 - 2.9	~49 - 50	Protons and carbon adjacent to the secondary amine.
$\text{CH}_2-\text{NH}-\text{CH}_2$	Broad, variable	N/A	The amine proton signal is often broad and its position is highly dependent on solvent and concentration.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 5-10 mg of the **NH-bis(PEG1-azide)** sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup (400 MHz or higher spectrometer recommended):
 - Tune and shim the instrument for the chosen solvent.
 - Acquire a ^1H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum. This experiment requires a longer acquisition time.
- Data Processing and Interpretation:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Calibrate the ^1H spectrum using the residual solvent peak.
 - Assign the peaks based on their chemical shift, multiplicity, and integration. Verify that the integration ratios of the different proton signals match the number of protons in the structure.
 - Assign the peaks in the ^{13}C spectrum. The peak at ~50 ppm is a key indicator of the carbon directly attached to the azide group.^[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification

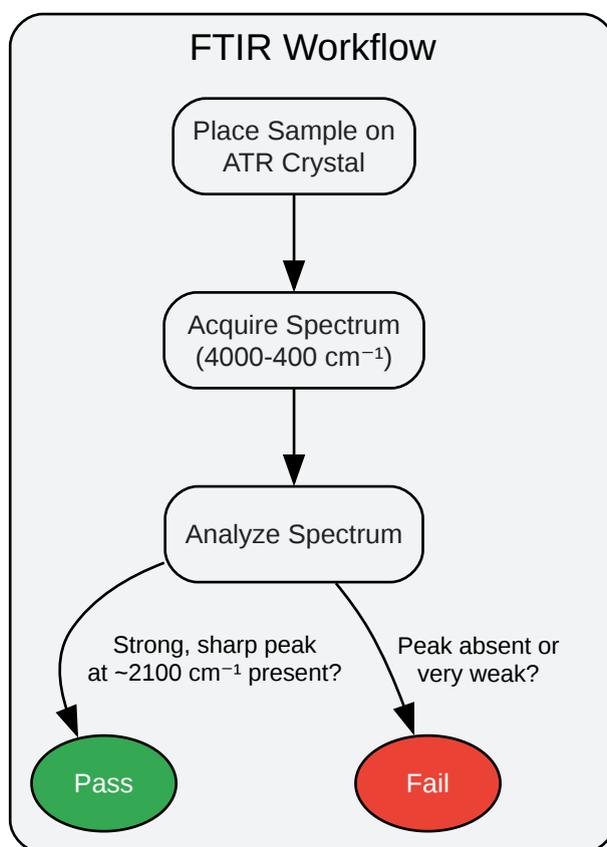
Expertise & Experience: FTIR spectroscopy is a fast and highly effective method for confirming the presence of specific functional groups. The azide group ($-\text{N}_3$) is particularly well-suited for FTIR analysis because its asymmetric stretching vibration produces a strong, sharp, and highly

characteristic absorption band in a region of the spectrum that is typically free from other interfering signals ($\sim 2100\text{ cm}^{-1}$).^{[11][12]} Its presence is a critical quality attribute.

Trustworthiness: The diagnostic peak for the azide group is highly reliable. The absence of this peak would immediately indicate a failed synthesis or degradation of the molecule. This provides a quick and robust quality control check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:
 - No specific preparation is needed for a solid sample. Place a small amount of the **NH-bis(PEG1-azide)** powder directly onto the ATR crystal.
 - For a liquid or oil, a single drop is sufficient.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
 - Lower the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition and Analysis:
 - Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm^{-1} .
 - Identify the key absorption bands. The primary focus is the strong, sharp peak around 2100 cm^{-1} which confirms the presence of the $\text{N}\equiv\text{N}$ stretch of the azide group.^[13]



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Caption: Decision workflow for FTIR analysis of the azide group.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

Expertise & Experience: HPLC is the definitive technique for determining the purity of chemical compounds.[14] It separates the main compound from impurities, starting materials, and by-products. For PEGylated molecules that lack a strong UV chromophore, traditional UV detection can be challenging.[15][16] Therefore, more universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS) are often required for accurate quantification.[6][15][17]

Trustworthiness: HPLC provides quantitative data on purity, typically expressed as a percentage of the total peak area. A well-developed method with a high-purity reference standard allows for a robust and reproducible assessment of lot-to-lot consistency.

Experimental Protocol: RP-HPLC with CAD/ELSD Detection

- Sample and Mobile Phase Preparation:
 - Prepare the sample at a concentration of ~1 mg/mL in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
- Instrument Setup (Example Gradient):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30-40 °C.
 - Injection Volume: 5-10 μ L.
 - Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate.
 - Detector: CAD or ELSD (follow manufacturer's recommendations for gas pressure and temperature settings).
- Data Analysis:
 - Integrate all peaks in the chromatogram.

- Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level of >95% is typically required for high-quality reagents.

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